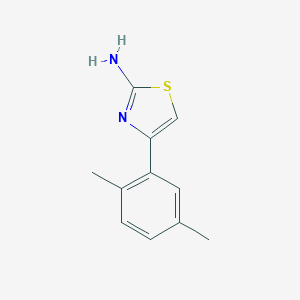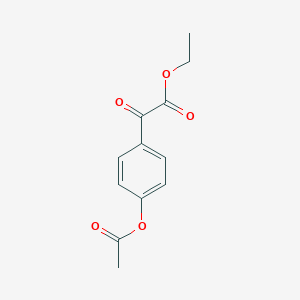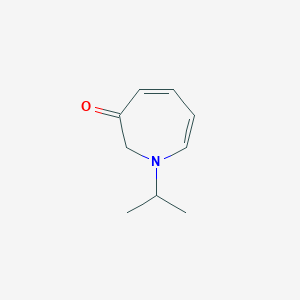
1-propan-2-yl-2H-azepin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-propan-2-yl-2H-azepin-3-one, also known as gabapentin, is a medication that is used to treat epilepsy, neuropathic pain, and restless leg syndrome. It was first approved by the US Food and Drug Administration (FDA) in 1993. Gabapentin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), but it does not bind to GABA receptors. Instead, it binds to the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in calcium influx and a decrease in neurotransmitter release.
作用機序
Gabapentin binds to the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in calcium influx and a decrease in neurotransmitter release. This mechanism of action is believed to contribute to 1-propan-2-yl-2H-azepin-3-one's anticonvulsant and analgesic effects.
生化学的および生理学的効果
Gabapentin has been shown to increase GABA synthesis and release in the brain, which may contribute to its anxiolytic and anticonvulsant effects. It has also been shown to reduce glutamate release in the brain, which may contribute to its analgesic effects. Gabapentin has been shown to have a half-life of approximately 5-7 hours and is primarily eliminated through renal excretion.
実験室実験の利点と制限
Gabapentin has several advantages for use in laboratory experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in the treatment of epilepsy, neuropathic pain, and restless leg syndrome. It is also relatively safe and well-tolerated, with few serious side effects. However, 1-propan-2-yl-2H-azepin-3-one has several limitations for use in laboratory experiments. It has a short half-life and may require multiple doses to achieve therapeutic concentrations. It may also interact with other medications and may have variable effects depending on the individual patient.
将来の方向性
There are several future directions for research on 1-propan-2-yl-2H-azepin-3-one. One area of research is the potential therapeutic effects of 1-propan-2-yl-2H-azepin-3-one in other conditions, such as anxiety disorders, bipolar disorder, and alcohol dependence. Another area of research is the development of new formulations of 1-propan-2-yl-2H-azepin-3-one that have improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Additionally, there is a need for further research on the long-term safety and efficacy of 1-propan-2-yl-2H-azepin-3-one, particularly in vulnerable populations such as children and elderly patients.
合成法
Gabapentin can be synthesized from 1,4-butanediol, cyclohexanone, and potassium cyanide. The first step involves the reaction of 1,4-butanediol with cyclohexanone in the presence of sodium hydroxide to form 4-hydroxybutan-2-one. The second step involves the reaction of 4-hydroxybutan-2-one with potassium cyanide in the presence of sulfuric acid to form 1-(aminomethyl)cyclohexaneacetic acid. The third step involves the reaction of 1-(aminomethyl)cyclohexaneacetic acid with isopropyl chloroformate in the presence of triethylamine to form 1-propan-2-yl-2H-azepin-3-one.
科学的研究の応用
Gabapentin has been extensively studied for its efficacy in the treatment of epilepsy, neuropathic pain, and restless leg syndrome. It has also been studied for its potential therapeutic effects in other conditions, such as anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been shown to be effective in reducing neuropathic pain in patients with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. In addition, 1-propan-2-yl-2H-azepin-3-one has been shown to be effective in reducing symptoms of restless leg syndrome.
特性
CAS番号 |
110561-71-2 |
|---|---|
製品名 |
1-propan-2-yl-2H-azepin-3-one |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
1-propan-2-yl-2H-azepin-3-one |
InChI |
InChI=1S/C9H13NO/c1-8(2)10-6-4-3-5-9(11)7-10/h3-6,8H,7H2,1-2H3 |
InChIキー |
ZPGQADPDUKRMKR-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(=O)C=CC=C1 |
正規SMILES |
CC(C)N1CC(=O)C=CC=C1 |
同義語 |
3H-Azepin-3-one,1,2-dihydro-1-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





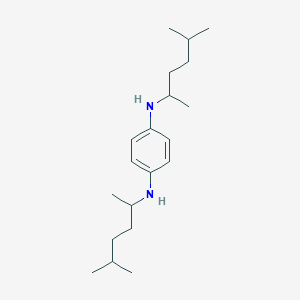
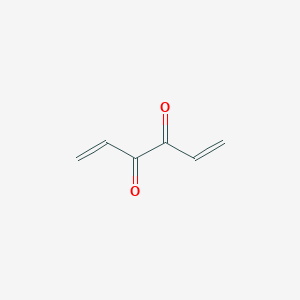

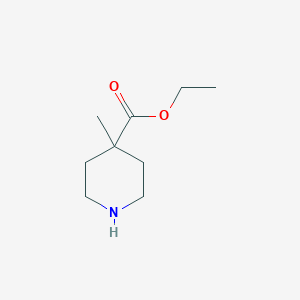
![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
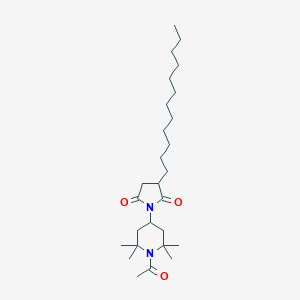
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)


![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
